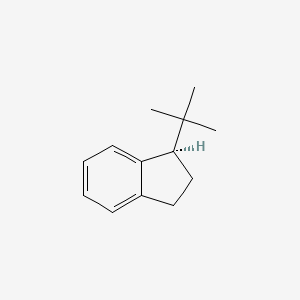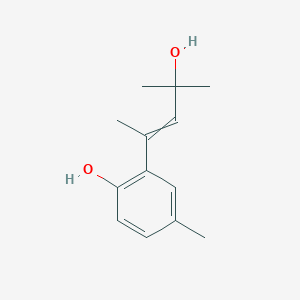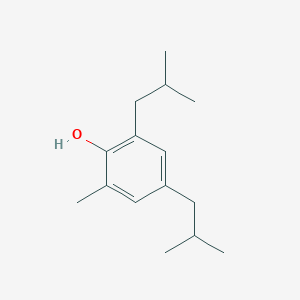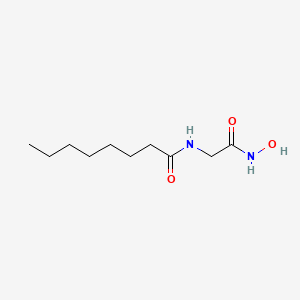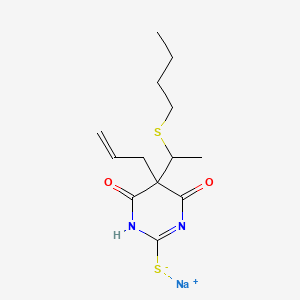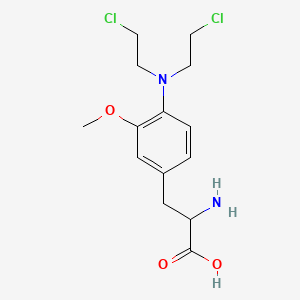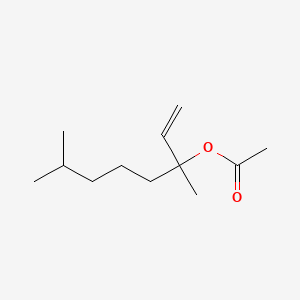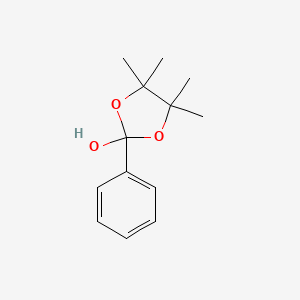
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol is an organic compound known for its unique structure and properties. It is a derivative of dioxolane, featuring a phenyl group and four methyl groups attached to the dioxolane ring. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol typically involves the reaction of pinacol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium, which facilitates the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence biochemical pathways and result in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains a boron atom instead of a phenyl group.
Phenylboronic acid pinacol ester: Another related compound with a boronic ester functional group.
Vinylboronic acid pinacol ester: Contains a vinyl group instead of a phenyl group.
Uniqueness
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol is unique due to its specific combination of a phenyl group and a dioxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and research .
Eigenschaften
CAS-Nummer |
71322-47-9 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolan-2-ol |
InChI |
InChI=1S/C13H18O3/c1-11(2)12(3,4)16-13(14,15-11)10-8-6-5-7-9-10/h5-9,14H,1-4H3 |
InChI-Schlüssel |
DETIKTOBIURZCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(O1)(C2=CC=CC=C2)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


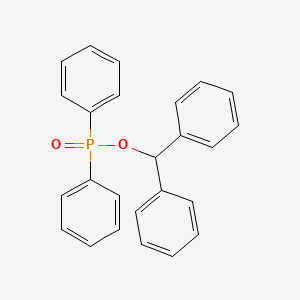
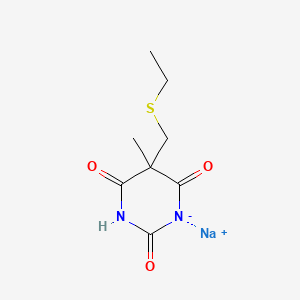
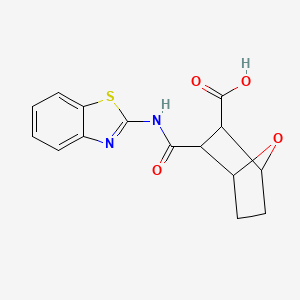

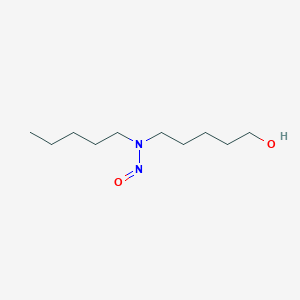
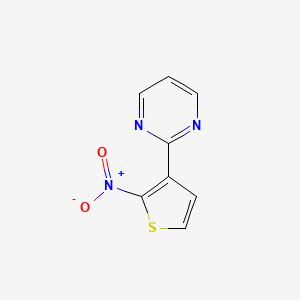
![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
